molecular formula C21H24N2O6S2 B2858325 Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 886918-86-1

Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2858325
CAS RN: 886918-86-1
M. Wt: 464.55
InChI Key: HRVNEHSSHRISNM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethylsulfonyl group, a benzamido group, and a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic ring containing sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the benzamido group could participate in reactions typical of amides, such as hydrolysis. The ethylsulfonyl group could undergo reactions typical of sulfones .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and related compounds has primarily focused on synthetic methodologies and chemical transformations. The compound acts as a versatile intermediate in organic synthesis, demonstrating the ability to undergo various transformations under different reaction conditions.

One notable study describes the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation, showcasing the utility of related ethyl carboxylates as 1,4-dipole synthons in regioselective annulation reactions (Zhu, Lan, & Kwon, 2003). This process highlights the compound's role in facilitating the synthesis of complex heterocyclic structures.

Further exploration into the chemistry of similar compounds led to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, emphasizing the adaptability of such compounds in generating a variety of heterocyclic frameworks with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Additionally, innovative microwave-promoted syntheses have been developed, utilizing novel 6-acetylpyridine-2-carboxylic acid derivatives as precursors for the generation of pyridine carboxamides and tert-carboximides, revealing the potential of these compounds in streamlining synthetic routes and enhancing reaction efficiencies (Su, Zhao, Zhang, & Qin, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential uses. This could involve experimental studies to determine its properties and theoretical studies to predict its behavior .

properties

IUPAC Name

ethyl 6-acetyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S2/c1-4-29-21(26)18-16-9-10-23(13(3)24)12-17(16)30-20(18)22-19(25)14-7-6-8-15(11-14)31(27,28)5-2/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVNEHSSHRISNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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